For Researchers, Scientists, and Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

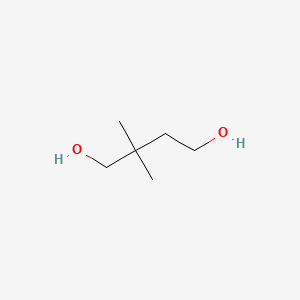

An In-depth Technical Guide on the Chemical Properties of 2,2-Dimethylbutane-1,4-diol

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,2-Dimethylbutane-1,4-diol. The information is curated for professionals in research and development, with a focus on data presentation, experimental protocols, and logical visualizations to support laboratory work and further studies.

Core Chemical Properties

2,2-Dimethylbutane-1,4-diol, with the CAS number 32812-23-0, is a diol featuring a neopentyl-like core structure.[1] This structural motif imparts specific chemical characteristics that are of interest in various synthetic applications.

Physical and Chemical Data

The known physical and chemical properties of 2,2-Dimethylbutane-1,4-diol are summarized in the tables below. Data for some properties are limited, and in such cases, information for structurally related compounds is provided for reference and estimation purposes.

Table 1: General and Physical Properties

| Property | Value | Source/Notes |

| IUPAC Name | 2,2-dimethylbutane-1,4-diol | [1] |

| Molecular Formula | C₆H₁₄O₂ | [1] |

| Molecular Weight | 118.17 g/mol | [1] |

| CAS Number | 32812-23-0 | [1] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | ~1.4497 g/cm³ (at 20°C) | Value for 2-methylbutane-1,4-diol[2] |

| Solubility | Soluble in water and polar organic solvents like ethanol and acetone. | General property of diols[3] |

Table 2: Spectroscopic Data

| Spectrum Type | Key Features and Peaks | Source/Notes |

| ¹H NMR | Expected signals for -CH₃, -CH₂-, and -OH protons. | Specific spectral data not found. |

| ¹³C NMR | Expected signals for quaternary carbon, methyl carbons, and methylene carbons. | A 13C NMR spectrum is available in spectral databases.[1] |

| Infrared (IR) | Expected characteristic peaks for O-H stretching (broad, ~3300 cm⁻¹), C-H stretching (~2960-2870 cm⁻¹), and C-O stretching (~1050 cm⁻¹). | Specific spectral data not found. |

Synthesis of 2,2-Dimethylbutane-1,4-diol

A viable synthetic route to 2,2-Dimethylbutane-1,4-diol is the reduction of a diester of 2,2-dimethylsuccinic acid, such as dimethyl 2,2-dimethylsuccinate, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Synthesis via Reduction of Dimethyl 2,2-Dimethylsuccinate

This protocol outlines the reduction of dimethyl 2,2-dimethylsuccinate to 2,2-Dimethylbutane-1,4-diol using lithium aluminum hydride in a suitable ether solvent.

Materials:

-

Dimethyl 2,2-dimethylsuccinate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

-

Ethyl acetate

-

15% aqueous sodium hydroxide (NaOH) solution

-

Distilled water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Celite®

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Nitrogen or argon gas inlet

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for filtration

Procedure:

-

Reaction Setup:

-

Under an inert atmosphere (nitrogen or argon), a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is charged with a suspension of lithium aluminum hydride (a slight excess relative to the ester) in anhydrous THF.

-

The flask is cooled to 0°C using an ice bath.

-

-

Addition of Ester:

-

A solution of dimethyl 2,2-dimethylsuccinate in anhydrous THF is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄ at a rate that maintains the reaction temperature below 10°C.

-

-

Reaction:

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours, or until the reaction is complete (monitored by TLC or GC).

-

-

Work-up and Quenching:

-

The reaction flask is cooled back down to 0°C in an ice bath.

-

The excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of ethyl acetate.

-

Following the quenching of the excess hydride, water is added dropwise, followed by the dropwise addition of a 15% aqueous NaOH solution, and then a final portion of water. This procedure is often referred to as the Fieser work-up.[4]

-

The resulting granular precipitate of aluminum salts is removed by filtration through a pad of Celite®. The filter cake is washed with additional THF or diethyl ether.

-

-

Isolation and Purification:

-

The combined organic filtrates are dried over anhydrous magnesium sulfate or sodium sulfate.

-

The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude 2,2-Dimethylbutane-1,4-diol.

-

If necessary, the product can be further purified by vacuum distillation or recrystallization.

-

Synthetic Workflow Diagram

The following diagram illustrates the key stages in the synthesis of 2,2-Dimethylbutane-1,4-diol from dimethyl 2,2-dimethylsuccinate.

Caption: Workflow for the synthesis of 2,2-Dimethylbutane-1,4-diol.

Chemical Reactivity and Potential Applications

As a diol, 2,2-Dimethylbutane-1,4-diol can undergo typical reactions of primary alcohols, such as oxidation to aldehydes or carboxylic acids, and esterification with carboxylic acids or their derivatives. The neopentyl-like structure, with a quaternary carbon adjacent to one of the hydroxyl groups, may introduce steric hindrance that can influence its reactivity in certain reactions.

While specific applications in drug development are not well-documented, its structural similarity to neopentyl glycol suggests potential use as a building block in the synthesis of more complex molecules, including polyester-based biomaterials and as a scaffold in the design of new chemical entities.[5] The stability imparted by the neopentyl group can be a desirable feature in drug design and formulation.[5]

Safety Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2,2-Dimethylbutane-1,4-diol is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.